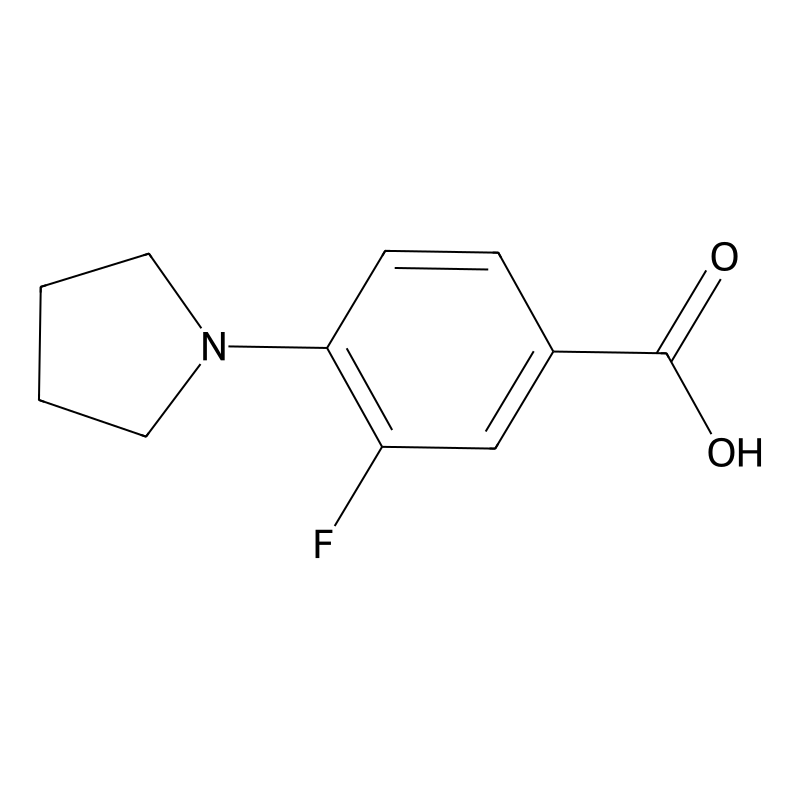

3-Fluoro-4-pyrrolidinobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Glucose Sensing

Scientific Field: Biochemistry and Materials Science

Summary of Application: The compound is used in the synthesis of a new monomer, namely, 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid (EDOT–FPBA) for enzyme-free glucose sensing at physiological conditions.

Methods of Application: The EDOT–FPBA monomer is electropolymerized on a glassy carbon electrode (poly (EDOT–FPBA)/GCE) at a constant voltage.

Results or Outcomes: The specific interaction and pH dependence between poly (EDOT–FPBA)/GCE and glucose are detected by electrochemical impedance spectroscopy in a detection range from 0.05 to 25 mM with a detection limit of 0.05 mM at pH 7.0.

Antibacterial Activity

Scientific Field: Medicinal Chemistry

Summary of Application: The compound is used in the synthesis of novel N-substituted 6-Fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives.

Results or Outcomes: The synthesized derivatives have been tested for their antibacterial activity. .

3-Fluoro-4-pyrrolidinobenzoic acid is an organic compound characterized by the presence of a fluorine atom and a pyrrolidine ring attached to a benzoic acid structure. Its chemical formula is , and it possesses a molecular weight of approximately 215.22 g/mol. The compound exhibits properties typical of fluorinated aromatic compounds, including enhanced lipophilicity and potential biological activity due to the presence of the fluorine atom.

- Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles in reactions such as hydrolysis or aminolysis, leading to the formation of derivatives with different functional groups.

- Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful in various applications, including pharmaceuticals.

- Decarboxylation: Under certain conditions, the carboxylic acid may undergo decarboxylation, resulting in the formation of a corresponding hydrocarbon.

The biological activity of 3-fluoro-4-pyrrolidinobenzoic acid has been investigated in various studies. It is known to exhibit:

- Antimicrobial Properties: Preliminary studies suggest that this compound may have antimicrobial effects, making it a candidate for further research in antibiotic development.

- Enzyme Modulation: The compound has been shown to modulate protein kinase activity, which is crucial for cellular processes such as proliferation and differentiation .

- Neuroprotective Effects: Some research indicates potential neuroprotective properties, although more studies are needed to clarify these effects.

Several methods have been reported for synthesizing 3-fluoro-4-pyrrolidinobenzoic acid:

- Direct Fluorination: A common approach involves the direct fluorination of 4-pyrrolidinobenzoic acid using fluorinating agents such as sulfur tetrafluoride or N-fluorobenzenesulfonimide.

- Substitution Reactions: Starting from 3-chloro-4-pyrrolidinobenzoic acid, fluorine can be introduced through nucleophilic substitution reactions.

- Carboxylic Acid Derivatives: The synthesis can also involve the conversion of benzoic acid derivatives followed by pyrrolidine ring formation and subsequent fluorination.

3-Fluoro-4-pyrrolidinobenzoic acid has several notable applications:

- Pharmaceuticals: Its potential as an antimicrobial and neuroprotective agent makes it relevant in drug discovery and development.

- Chemical Biology: The compound can serve as a tool in biochemical assays for studying enzyme activity and cellular signaling pathways.

- Material Science: Due to its unique properties, it may be explored for applications in polymer chemistry and materials engineering.

Interaction studies involving 3-fluoro-4-pyrrolidinobenzoic acid focus on its binding affinities with various biological targets:

- Protein Kinases: Research indicates that this compound can selectively inhibit certain protein kinases, which could lead to therapeutic advancements in cancer treatment .

- Receptor Binding: Studies on receptor interactions have shown that it may influence neurotransmitter systems, suggesting a role in neuropharmacology.

Several compounds share structural similarities with 3-fluoro-4-pyrrolidinobenzoic acid. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Fluoro-4-(trifluoromethyl)benzoic acid | Contains a trifluoromethyl group instead of pyrrolidine | Enhanced lipophilicity; potential agrochemical use |

| 3-Fluoro-4-methoxybenzoic acid | Contains a methoxy group | Increased solubility in organic solvents |

| 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid | Pyrrolidine at the para position | Different spatial orientation affecting activity |

| 2-Amino-5-fluoro-4-methoxybenzoic acid | Amino and methoxy substitutions | Potential for enhanced biological activity |

Each of these compounds exhibits unique properties that differentiate them from 3-fluoro-4-pyrrolidinobenzoic acid while sharing core structural elements. The variations in substituents significantly influence their chemical behavior and biological activity.

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant